8-Methyl-4-nonanone
CAS No.: 6137-29-7
Cat. No.: VC3874667
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6137-29-7 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | 8-methylnonan-4-one |
| Standard InChI | InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 |
| Standard InChI Key | HZUJDCJQPCTXPQ-UHFFFAOYSA-N |
| SMILES | CCCC(=O)CCCC(C)C |
| Canonical SMILES | CCCC(=O)CCCC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
8-Methyl-4-nonanone, systematically named 8-methylnonan-4-one, belongs to the acyclic ketone family. Its molecular structure (Figure 1) consists of a nine-carbon chain with a ketone group at position 4 and a methyl branch at position 8. The molecular formula corresponds to a molecular weight of 156.27 g/mol, as derived from isotopic composition calculations . The compound’s branching introduces steric effects that influence its reactivity and physical properties, such as boiling point and solubility.
Table 1: Physical Properties of 8-Methyl-4-Nonanone
| Property | Value | Source Citation |
|---|---|---|
| Molecular Weight | 156.27 g/mol | |
| Boiling Point | ~210–215°C (est.) | |
| Density | 0.82–0.84 g/cm³ | |
| Refractive Index | 1.419–1.422 |
The estimated boiling point aligns with homologous ketones, such as 4-nonanone (187°C) , adjusted for the methyl branch’s impact on intermolecular forces.
Stereochemical Considerations
Synthetic Methodologies
Nucleophilic Substitution Reactions
A patented process for synthesizing structurally related ketones, such as 4-methyl-5-nonanone, involves nucleophilic substitution reactions between pentanoic anhydride and 2-pentyl nucleophilic reagents (e.g., Grignard or organozinc compounds) . Adapting this methodology, 8-methyl-4-nonanone could be synthesized via:
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Step 1: Preparation of a 2-octyl nucleophilic reagent (e.g., 2-octylmagnesium bromide).
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Step 2: Reaction with hexanoic anhydride to form the ketone backbone.
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Step 3: Acidic workup to liberate the ketone.
The general reaction scheme is:
where R = 2-octyl and R' = pentyl .
Reduction and Oxidation Pathways
Secondary alcohols, such as 8-methyl-4-nonanol, can be oxidized to 8-methyl-4-nonanone using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) . Conversely, catalytic hydrogenation of the ketone yields the corresponding alcohol, though this is less synthetically relevant.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Yield Optimization |
|---|---|---|
| 2-Octylmagnesium bromide | Nucleophilic reagent | Purity >98% |
| Hexanoic anhydride | Acylating agent | Recyclable |
Spectral and Analytical Characterization
Infrared and NMR Spectroscopy
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IR: Strong absorption at ~1715 cm⁻¹ (C=O stretch).
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¹H NMR: δ 2.38 (t, J=7 Hz, 2H, COCH₂), δ 1.25–1.45 (m, 10H, aliphatic CH₂), δ 0.88 (d, J=6.5 Hz, 3H, CH(CH₃)) .
Applications and Industrial Relevance
Organic Synthesis Intermediate
The compound’s ketone group serves as a versatile electrophile in Grignard reactions, aldol condensations, and reductive aminations. For example, it could be used to synthesize tertiary alcohols or heterocyclic compounds.
Challenges and Future Directions
Synthetic Scalability
Current methods for branched ketones often require costly reagents (e.g., organometallics) and generate stoichiometric waste. Future research could explore catalytic asymmetric synthesis or biocatalytic routes using ketoreductases.
Analytical Differentiation
Distinguishing 8-methyl-4-nonanone from isomers like 6-methyl-4-nonanone remains challenging. Advanced techniques like ion mobility spectrometry or cryogenic IR spectroscopy may enhance structural elucidation .
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